2-(5,5-Dimethyloxan-2-yl)acetic acid
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Overview
Description
2-(5,5-Dimethyloxan-2-yl)acetic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is also known by its IUPAC name, 2-(5,5-dimethyltetrahydro-2H-pyran-2-yl)acetic acid . This compound is characterized by the presence of a tetrahydropyran ring substituted with two methyl groups and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyloxan-2-yl)acetic acid typically involves the reaction of 5,5-dimethyltetrahydro-2H-pyran with a suitable acetic acid derivative under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst to facilitate the formation of the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyloxan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5,5-Dimethyloxan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
2-(5,5-Dimethyltetrahydro-2H-pyran-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety.
2-(5,5-Dimethyltetrahydro-2H-pyran-2-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
2-(5,5-Dimethyloxan-2-yl)acetic acid is unique due to its specific combination of a tetrahydropyran ring and an acetic acid moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-(5,5-dimethyloxan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)4-3-7(12-6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRIBNICXAFAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OC1)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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